4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic Acid
Description
4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid (CAS: 329777-65-3) is a butanoic acid derivative featuring a phenoxypiperazine moiety at the C2 position and a 4-isopropylphenyl group at the C4 ketone position. Its molecular formula is C23H28N2O4, with a molar mass of 396.49 g/mol. Predicted physicochemical properties include a density of 1.198±0.06 g/cm³, boiling point of 574.8±60.0 °C, and pKa of 2.26±0.23 .
Properties
IUPAC Name |
4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-17(2)18-8-10-19(11-9-18)22(26)16-21(23(27)28)24-12-14-25(15-13-24)29-20-6-4-3-5-7-20/h3-11,17,21H,12-16H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNFWRDIPWHKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced by reacting the piperazine intermediate with phenol in the presence of a suitable activating agent, such as sodium hydride or potassium carbonate.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced by reacting the phenoxypiperazine intermediate with a suitable acylating agent, such as 4-isopropylbenzoyl chloride, under acidic or basic conditions.
Industrial Production Methods
Industrial production of 4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid (CAS: Not specified; )
- Molecular Formula : C21H18Cl2N2O3.
- Key Differences: Substituents: Replaces the phenoxypiperazine group with a 4-antipyrinyl (pyrazolone-derived) moiety and introduces a 3,4-dichlorophenyl group at C4. Biological Activity: Used to synthesize heterocyclic derivatives with expected antimicrobial and anti-inflammatory activities, attributed to the antipyrinyl group’s known pharmacological profile .
4-(4-Methylphenyl)-4-oxo-2-[(pentamethylbenzyl)sulfanyl]butanoic acid (CAS: Not specified; )
- Molecular Formula : C23H28O3S.
- Key Differences: Substituents: Features a sulfanyl-pentamethylbenzyl group at C2 instead of phenoxypiperazine. Steric Effects: The pentamethylbenzyl group introduces significant steric bulk, likely reducing solubility but increasing membrane permeability. Functional Implications: Sulfur atoms may participate in disulfide bond formation or metal chelation, diverging from the hydrogen-bonding capacity of the piperazine nitrogen in the target compound .
4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid (CAS: Not specified; )
- Molecular Formula : C14H16N2O3.
- Key Differences: Backbone: Contains a conjugated double bond (but-2-enoic acid) rather than a fully saturated butanoic acid chain. Applications: The α,β-unsaturated ketone system may confer electrophilic reactivity, useful in Michael addition reactions or enzyme inhibition .
4-[4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl]-4-oxobutanoic acid (CAS: 565198-65-4; )
- Molecular Formula : C16H22N2O5S.
- Key Differences: Substituents: Incorporates a sulfonyl-linked 2,5-dimethylphenyl group on the piperazine ring, contrasting with the phenoxy linkage in the target compound.
Data Table: Comparative Overview
Research Findings and Implications
- Structural-Activity Relationships (SAR): The phenoxypiperazine group in the target compound provides a balance of lipophilicity and hydrogen-bonding capacity, advantageous for central nervous system (CNS) targets, whereas sulfonyl or sulfanyl groups (as in and ) may favor peripheral targets due to increased polarity. The isopropylphenyl group enhances metabolic stability compared to chlorophenyl or methylphenyl analogs, as alkyl groups resist oxidative degradation better than halogens .
Synthetic Utility :
- Compounds with α,β-unsaturated ketones () are more reactive in cycloaddition or nucleophilic attacks, while saturated derivatives like the target compound may prioritize stability in drug formulations .
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